Cas no 2162216-09-1 ((5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol)

(5-Chloro-1-methyl-1H-pyrazol-4-yl)methanethiol is a sulfur-containing heterocyclic compound featuring a reactive thiol functional group attached to a chlorinated pyrazole scaffold. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both chloro and thiol moieties enables selective modifications, facilitating nucleophilic substitutions or metal-catalyzed coupling reactions. Its stability under controlled conditions and compatibility with diverse reaction conditions make it a valuable intermediate in medicinal chemistry and material science. The compound’s unique reactivity profile allows for the development of novel derivatives with potential biological activity or functional materials. Proper handling under inert atmospheres is recommended due to thiol sensitivity.
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol structure
2162216-09-1 structure
Product name:(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol
CAS No:2162216-09-1
MF:C5H7ClN2S
MW:162.640478372574
CID:6306992
PubChem ID:165508402

(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • (5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol
    • EN300-1288174
    • 2162216-09-1
    • Inchi: 1S/C5H7ClN2S/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3
    • InChI Key: FXIDTAXZYWWEOA-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=NN1C)CS

Computed Properties

  • Exact Mass: 162.0018471g/mol
  • Monoisotopic Mass: 162.0018471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 18.8Ų

(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1288174-2500mg
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol
2162216-09-1
2500mg
$1791.0 2023-10-01
Enamine
EN300-1288174-5000mg
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol
2162216-09-1
5000mg
$2650.0 2023-10-01
Enamine
EN300-1288174-1.0g
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol
2162216-09-1
1g
$0.0 2023-06-07
Enamine
EN300-1288174-250mg
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol
2162216-09-1
250mg
$840.0 2023-10-01
Enamine
EN300-1288174-50mg
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol
2162216-09-1
50mg
$768.0 2023-10-01
Enamine
EN300-1288174-100mg
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol
2162216-09-1
100mg
$804.0 2023-10-01
Enamine
EN300-1288174-1000mg
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol
2162216-09-1
1000mg
$914.0 2023-10-01
Enamine
EN300-1288174-10000mg
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol
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$3929.0 2023-10-01
Enamine
EN300-1288174-500mg
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol
2162216-09-1
500mg
$877.0 2023-10-01

Additional information on (5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol

Compound CAS No. 2162216-09-1: (5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol

The compound (5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol (CAS No. 2162216-09-1) is a specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure comprises a pyrazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 1-position, and a methanethiol group attached to the 4-position of the pyrazole ring. This unique combination of functional groups imparts distinctive chemical and physical properties to the compound.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly due to their potential as kinase inhibitors and their ability to modulate various biological pathways. The presence of the methanethiol group in this compound adds another layer of complexity, as it can participate in sulfur-based interactions, which are crucial in many biochemical processes. This makes (5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol a promising candidate for exploring novel therapeutic agents.

From a synthetic perspective, the compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthesis route depends on the availability of starting materials and the desired purity of the final product. Researchers have recently explored green chemistry approaches to synthesize this compound, emphasizing energy efficiency and minimal environmental impact.

In terms of applications, (5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol has shown potential in agricultural chemistry as a fungicide or insecticide. Its ability to interact with specific molecular targets makes it a valuable tool in pest control strategies. Additionally, its role as an intermediate in more complex molecules has been documented in recent patent filings, underscoring its versatility in organic synthesis.

The compound's physical properties, such as its melting point and solubility, are critical factors in determining its suitability for various applications. Recent advancements in computational chemistry have allowed researchers to predict these properties with high accuracy using quantum mechanical models. Such predictive capabilities are invaluable for optimizing synthesis conditions and understanding the compound's behavior under different environmental conditions.

One area where (5-chloro-1-methyl-1H-pyrazol-4-yl)methanethiol has garnered significant attention is its role in catalysis. The sulfur atom in the methanethiol group can act as a coordinating ligand, enabling the compound to function as a catalyst in certain organic transformations. This property has been leveraged in asymmetric catalysis, where enantioselective reactions are crucial for producing chiral pharmaceutical compounds.

Furthermore, the compound's stability under various reaction conditions has been extensively studied. Recent findings indicate that it exhibits good thermal stability up to certain temperatures, making it suitable for high-throughput screening processes in drug discovery pipelines. Its resistance to photodegradation also enhances its applicability in formulations exposed to light during storage or use.

In conclusion, (5-chloro-1-methyl-1H-pyrazol-4-yL)methanethiol (CAS No. 2162216-09-L) is a multifaceted organic molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for researchers seeking innovative solutions in drug development, agrochemicals, and catalysis. As new insights into its properties continue to emerge from cutting-edge research, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

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